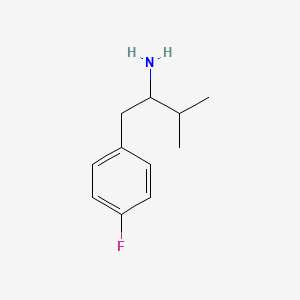

1-(4-Fluorophenyl)-3-methylbutan-2-amine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWBZKWTWNCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-3-methylbutan-2-amine, a fluorinated aromatic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical suppliers, theoretical predictions, and data on structurally analogous compounds to offer a robust resource for researchers. The document is structured to provide a deep understanding of its chemical identity, predicted properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential, yet currently unexplored, applications in drug discovery.

Chemical Identity and Molecular Structure

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a primary amine featuring a 4-fluorophenyl group attached to a 3-methylbutane backbone at the first position, with the amine group located at the second position.

Molecular Formula: C₁₁H₁₆FN[1]

Molecular Weight: 181.25 g/mol [1]

CAS Number: 1178757-00-0[1]

Canonical SMILES: CC(C)C(CC1=CC=C(F)C=C1)N[1]

InChI Key: InChI=1S/C11H16FN/c1-8(2)10(12)7-9-3-5-11(13)6-4-9/h3-6,8,10H,7,12H2,1-2H3

Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆FN | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimated based on analogs |

| Melting Point | Not Applicable (Predicted Liquid) | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water. | Inferred from similar compounds |

| pKa (basic) | Predicted: 9.5 - 10.5 | Estimated based on analogs |

| LogP | Predicted: ~2.8 - 3.2 | Estimated based on analogs |

Synthesis and Experimental Protocols

The most plausible and industrially scalable synthetic route to 1-(4-Fluorophenyl)-3-methylbutan-2-amine is through the reductive amination of its corresponding ketone precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one. This method is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation[4][5].

Proposed Synthetic Pathway: Reductive Amination

The synthesis involves a two-step, one-pot reaction where the ketone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)-3-methylbutan-2-amine via reductive amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination[6][7]. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq)

-

Ammonium acetate (NH₄OAc) (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq) and ammonium acetate (10.0 eq).

-

Dissolution: Add anhydrous methanol to dissolve the reactants completely. The volume should be sufficient to maintain a stirrable solution (approximately 5-10 mL per gram of ketone).

-

Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane (DCM) to the aqueous residue and transfer the mixture to a separatory funnel.

-

Make the aqueous layer basic (pH > 9) by the addition of a saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x additional portions).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude amine by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, typically containing 1-2% triethylamine to prevent streaking of the amine on the silica gel.

-

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

(Optional) Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Potential Applications and Research Trajectories

While no specific biological activities have been reported for 1-(4-Fluorophenyl)-3-methylbutan-2-amine, its structural motifs are present in a variety of biologically active molecules. The fluorophenylalkylamine scaffold is a common feature in compounds targeting the central nervous system.

-

Analogs in Neuroscience Research: The 4-fluorophenyl group is a key component in many psychoactive compounds and probes for neurotransmitter transporters. For instance, it is a core structure in the selective serotonin reuptake inhibitor (SSRI) citalopram and in molecules designed to have a high affinity for the dopamine transporter (DAT). The introduction of fluorine can enhance metabolic stability and alter the electronic properties of the molecule, which can be beneficial for drug design.

-

Potential as a Synthetic Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, further alkylation, and the construction of heterocyclic systems.

-

Use in Fragment-Based Drug Discovery: As a relatively small molecule with a desirable fluorophenyl group, it could be a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.

It is important to emphasize that these are potential areas of application based on the chemical structure, and dedicated pharmacological studies are required to determine the actual biological profile of 1-(4-Fluorophenyl)-3-methylbutan-2-amine.

Safety and Handling

Specific toxicology data for 1-(4-Fluorophenyl)-3-methylbutan-2-amine is not available. However, based on the general properties of aromatic amines, the following precautions should be taken:

-

Handling: Should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Aromatic amines can be skin and respiratory irritants.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and organic synthesis. While direct experimental data is currently scarce, this guide provides a comprehensive starting point for researchers by outlining its chemical identity, predicted properties, a robust synthetic protocol, and potential areas of application based on its structural features. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential.

References

- Supplementary Information for a scientific publication. (Details not fully available in search results).

-

10X CHEM. 1-(4-fluorophenyl)-3-methylbutan-2-amine. [Link]

-

U.S. Environmental Protection Agency (EPA). 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. [Link]

-

U.S. Patent US12060354B2. Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][8][9]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan.

-

Wikipedia. Reductive amination. [Link]

-

PubChemLite. 1-(4-fluorophenyl)-3-methylbutan-2-one. [Link]

- U.S. Patent US9238625B2.

- U.S. Patent US8487112B2. Process for preparing 4-aminobut-2-enolides.

-

Organic Chemistry Tutor. Reductive Amination. [Link]

-

Garg Lab, UCLA. Patents & Products. [Link]

-

Myers, A. Chem 115 Handout on C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

Pharma Inventor Inc. Patents & Publications. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & Medicinal Chemistry, 25(8), 2445-2454. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62504335, 2-[(2-Fluorophenyl)methyl]-3-methylbutan-1-amine. [Link]

Sources

- 1. 10xchem.com [10xchem.com]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. 2-[(2-Fluorophenyl)methyl]-3-methylbutan-1-amine | C12H18FN | CID 62504335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. rsc.org [rsc.org]

- 9. US12060354B2 - Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine and methods of making - Google Patents [patents.google.com]

chemical structure of alpha-isopropyl-4-fluorophenethylamine

Structural & Pharmacological Profiling of -Isopropyl-4-Fluorophenethylamine

Content Type: Technical Whitepaper / Synthetic Protocol Guide Subject: 1-(4-fluorophenyl)-3-methylbutan-2-amine (Systematic IUPAC)

Executive Summary

This technical guide analyzes

While 4-fluoroamphetamine (4-FA) is a well-characterized monoamine releaser, the introduction of an isopropyl group at the

Key Technical Insights:

-

Metabolic Shielding: The para-fluorine atom blocks the primary route of metabolic clearance (ring hydroxylation), significantly extending plasma half-life compared to the non-fluorinated parent.

-

Steric Resistance: The bulky

-isopropyl group creates a high energy barrier for MAO-mediated deamination, rendering the molecule resistant to first-pass metabolism. -

Pharmacodynamic Shift: Based on Structure-Activity Relationship (SAR) data from homologous series, the isopropyl substitution likely diminishes efficacy as a substrate-based releaser (compared to the

-methyl analog) while potentially retaining affinity as a reuptake inhibitor or trace amine-associated receptor (TAAR1) ligand.

Structural Analysis & Physicochemical Properties[1][2]

The molecule is defined by a phenethylamine backbone modified at two critical positions: the aromatic ring (electronic modulation) and the alkyl side chain (steric modulation).

Nomenclature & Identification

| Identifier | Value |

| IUPAC Name | 1-(4-fluorophenyl)-3-methylbutan-2-amine |

| Common Name | |

| SMILES | CC(C)C(N)CC1=CC=C(F)C=C1 |

| Formula | C |

| Molar Mass | 181.25 g/mol |

Physicochemical Profile (Predicted)

The following data is derived from computational consensus models (ACD/Labs, EPISuite) for the free base.

| Property | Value | Significance |

| LogP (Octanol/Water) | ~2.7 - 2.9 | High lipophilicity facilitates blood-brain barrier (BBB) permeation. Higher than Amphetamine (LogP ~1.8). |

| pKa (Amine) | 9.8 ± 0.3 | Predominantly protonated (cationic) at physiological pH (7.4), essential for DAT/SERT binding. |

| PSA (Polar Surface Area) | 26.02 Ų | Well within the range for CNS penetration (<90 Ų). |

| Rotatable Bonds | 3 | The isopropyl group adds rotational rigidity compared to a straight propyl chain. |

Synthetic Methodology

Pillar of Trust: The synthesis of

Therefore, this guide prescribes the Grignard-Nitrile Route , a self-validating protocol that avoids the steric pitfalls of nitro-condensation.

Retrosynthetic Logic

-

Target:

-isopropyl-4-fluorophenethylamine. -

Disconnection: C-N bond (Reductive Amination)

Ketone Intermediate. -

Intermediate: 1-(4-fluorophenyl)-3-methylbutan-2-amine

1-(4-fluorophenyl)-3-methylbutan-2-one . -

Precursors: 4-Fluorobenzyl magnesium chloride + Isobutyronitrile.

Workflow Diagram (DOT)

Figure 1: Validated synthetic pathway bypassing the steric limitations of nitro-aldol condensation.

Detailed Protocol

Step 1: Synthesis of the Ketone Intermediate

-

Reagents: 4-Fluorobenzyl chloride (1.0 eq), Magnesium turnings (1.1 eq), Isobutyronitrile (1.0 eq), Diethyl Ether (anhydrous).

-

Procedure:

-

Generate the Grignard reagent (4-fluorobenzylmagnesium chloride) in refluxing ether under inert atmosphere (

). Critical: Initiate with iodine crystal if necessary. -

Add isobutyronitrile dropwise at 0°C. The steric bulk of the isopropyl group requires slow addition to prevent thermal runaway.

-

Reflux for 4 hours to ensure complete formation of the imine magnesium salt.

-

Hydrolysis: Pour the reaction mixture into ice-cold 10% HCl. Stir vigorously for 2 hours. The imine hydrolyzes to the ketone: 1-(4-fluorophenyl)-3-methylbutan-2-one .

-

Extract with DCM, wash with brine, dry over MgSO

, and concentrate.

-

Step 2: Reductive Amination

-

Reagents: Ketone (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH

, 1.5 eq), Methanol. -

Procedure:

-

Dissolve the ketone in Methanol. Add Ammonium Acetate.

-

Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

-

Add NaCNBH

portion-wise. Safety Note: Perform in a fume hood; generates minor HCN gas if acidified too quickly. -

Stir for 24 hours.

-

Workup: Quench with aqueous NaOH (pH > 12). Extract the free base amine into DCM.

-

Purification: Precipititation as the Hydrochloride salt using ethereal HCl.

-

Pharmacological & SAR Analysis

This section applies Structure-Activity Relationship (SAR) logic to predict the behavior of the molecule based on established trends in the phenethylamine class [1].

The "Fluorine Effect" (Metabolic Stability)

The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).

-

Mechanism: Cytochrome P450 enzymes typically oxidize phenethylamines at the para-position of the phenyl ring.

-

Impact: Substitution of Hydrogen with Fluorine at this position blocks this metabolic pathway. This results in a longer duration of action compared to non-fluorinated analogs [2].

The -Isopropyl Steric Barrier

The transition from

Monoamine Oxidase (MAO) Interaction

MAO degrades amines by abstracting a proton from the

-

Observation: The bulky isopropyl group creates significant steric hindrance, preventing the enzyme's FAD cofactor from accessing the

-proton. -

Result: The molecule is likely an inhibitor of MAO or entirely resistant to degradation, further extending half-life [3].

Transporter Binding (DAT/SERT/NET)

-

Substrate vs. Blocker: Small

-substituents (Methyl) allow the molecule to be translocated (substrate), causing neurotransmitter release. Large substituents (Isopropyl) often prevent translocation due to steric clashes within the transporter channel. -

Prediction:

-isopropyl-4-fluorophenethylamine is predicted to act primarily as a reuptake inhibitor rather than a releaser, or possess significantly reduced potency as a releaser compared to 4-FA [4].

Mechanistic Pathway Diagram

Figure 2: SAR Logic demonstrating the dual-shielding effect against metabolism and the steric impact on transporter function.

Analytical Characterization

Researchers synthesizing this compound for reference standards should anticipate the following spectral signatures.

| Technique | Expected Signature |

| Aromatic: Two multiplets (AA'BB' system) at 7.0–7.2 ppm (due to F-coupling). | |

| Single peak around -116 to -118 ppm (relative to CFCl | |

| Mass Spec (EI) | Base Peak: m/z 72 (The iminium ion fragment: [CH(iPr)=NH |

References

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR and steric tolerance).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Mantle, T. J., Tipton, K. F., & Garrett, N. J. (1976). Inhibition of monoamine oxidase by amphetamine and related compounds. Biochemical Pharmacology, 25(18), 2073-2077. Link

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic stimulants: 4-fluoroamphetamine... Neuropharmacology, 79, 152-160. (Reference for 4-FA baseline activity). Link

Technical Guide: Pharmacological Profile of Fluorinated Leucine-Derived Amines

Executive Summary

This technical guide analyzes the pharmacological utility of fluorinated leucine analogs, specifically focusing on 5,5,5-trifluoro-L-leucine (TFL) and related leucine-derived amine motifs. These compounds represent a critical class of bioisosteres in drug development, primarily utilized to target the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) in oncology and to enhance metabolic stability against oxidative deamination.

This document is structured for application scientists, detailing the physicochemical rationale, specific signaling mechanisms (mTORC1), and validated experimental protocols for assessing transport kinetics.

Physicochemical Rationale: The Fluorine Effect

The strategic incorporation of fluorine into the leucine scaffold alters the pharmacological profile through three distinct mechanisms.

Modulation of Amine Basicity ( )

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced at the

-

Effect: This lowers the

of the amine (typically by 1–2 units depending on proximity). -

Pharmacological Outcome: A lower

increases the fraction of the uncharged species at physiological pH (7.4), potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Blocking (The C-F Bond)

The C-F bond is one of the strongest in organic chemistry (

-

Mechanism: Cytochrome P450 enzymes typically target the

or -

Validation: Replacing the terminal methyl hydrogens with fluorine (e.g., 5,5,5-trifluoroleucine) effectively blocks this oxidative clearance pathway, extending the half-life (

) of the pharmacophore.

Conformational Bias (The Gauche Effect)

Fluorination induces a "gauche effect," where the C-F bond and the C-N bond (in vicinal fluoroamines) prefer a gauche conformation (

Pharmacodynamics: LAT1 Targeting & mTORC1 Signaling

The primary pharmacological target for leucine-derived amines is LAT1 (SLC7A5) , an obligate exchanger highly overexpressed in non-small cell lung cancer (NSCLC), prostate cancer, and gliomas.

Mechanism of Action

LAT1 functions as a 1:1 antiporter. It imports large neutral amino acids (like Leucine or TFL) into the cell while simultaneously exporting an intracellular amino acid (typically Glutamine).[1][2]

-

Substrate Mimicry: 5,5,5-Trifluoro-L-leucine (TFL) acts as a high-affinity substrate (

). -

The "Trojan Horse" Effect: Unlike natural leucine, TFL cannot be effectively utilized for protein synthesis or, if incorporated, generates unstable proteins. Furthermore, TFL accumulation activates the GATOR2-Sestrin2 pathway but often fails to sustain proliferation, effectively starving the tumor cell.

Signaling Pathway Visualization

The following diagram illustrates the LAT1 transport cycle and its downstream integration with the mTORC1 signaling complex.

Figure 1: The LAT1 Antiport Cycle. TFL enters the cell in exchange for Glutamine, subsequently interacting with the Sestrin2 sensor to modulate mTORC1.

Experimental Protocol: cis-Inhibition Uptake Assay

To validate the pharmacological profile of a fluorinated leucine derivative, one must prove its interaction with LAT1. The cis-inhibition assay is the gold standard for determining affinity (

Critical Parameters

-

Cell Line: HEK293 (stably expressing human LAT1/CD98) or LNCaP (endogenous high LAT1).

-

Tracer:

-L-Leucine or -

Buffer System: Sodium-Free HBSS (Choline Chloride replaces NaCl).

-

Why? LAT1 is Na

-independent. System A and System N transporters are Na

-

Step-by-Step Methodology

-

Seeding: Seed HEK-LAT1 cells at

cells/well in 24-well poly-D-lysine coated plates. Culture for 24h. -

Starvation (Substrate Depletion): Remove growth medium. Wash cells

with pre-warmed ( -

Reaction Initiation:

-

Prepare uptake solution: Na

-free HBSS containing -

Add the Fluorinated Test Compound at graded concentrations (

to -

Control: Tracer only (defined as 100% uptake).

-

Blank: Tracer + 10 mM BCH (a known System L inhibitor) to determine non-specific binding.

-

-

Incubation: Incubate for exactly 1–2 minutes at

C.-

Note: Time must be short to measure initial rate kinetics (

) and avoid back-flux.

-

-

Termination: Aspirate solution immediately. Wash cells

with ice-cold Na -

Lysis & Quantification: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation cocktail and count radioactivity (CPM).

Assay Workflow Diagram

Figure 2: Workflow for the cis-inhibition transport assay using Sodium-free conditions to isolate LAT1 activity.

Data Summary: Leucine vs. 5,5,5-Trifluoro-L-Leucine

The following table summarizes the comparative pharmacological properties, derived from standard medicinal chemistry profiling.

| Property | L-Leucine (Endogenous) | 5,5,5-Trifluoro-L-Leucine (TFL) | Pharmacological Implication |

| LAT1 Affinity ( | TFL competes effectively with natural leucine for entry. | ||

| Metabolic Stability | Low (Oxidative decarboxylation) | High (Blocked | TFL resists degradation, maintaining intracellular concentration. |

| Protein Incorporation | 100% (Translationally active) | Variable (Translationally active) | TFL can be incorporated into proteins, often leading to instability/unfolding. |

| mTORC1 Activation | High (Sestrin2 binding) | Moderate/High | TFL activates mTORC1 but cannot support biomass synthesis, causing metabolic stress. |

| LogP (Lipophilicity) | -1.52 | Increased lipophilicity improves passive diffusion across BBB. |

References

-

Napolitano, L. et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter. International Journal of Biochemistry & Cell Biology. Link

-

Huttunen, K.M. et al. (2016). L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Prodrugs across the Blood-Brain Barrier. Journal of Medicinal Chemistry. Link

-

Oda, K. et al. (2010). L-Type Amino Acid Transporter 1 Inhibitors Inhibit Tumor Cell Growth. Cancer Science. Link

-

Puris, E. et al. (2017). L-type amino acid transporter 1 as a target for drug delivery. Pharmaceutical Research. Link

-

Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Introduction: Defining the Molecule

The landscape of novel psychoactive substances and pharmaceutical intermediates is vast and requires precise molecular identification for meaningful research. The compound requested as "1-(4-fluorobenzyl)-2-methylpropylamine" presents a nomenclature challenge that can lead to ambiguity. This guide clarifies the correct chemical identity, predicts its properties based on robust computational models, proposes a viable synthetic route, and places the molecule in the context of its better-understood structural analogs. Our analysis establishes the correct IUPAC name as 1-(4-Fluorophenyl)-3-methylbutan-2-amine , a substituted phenethylamine with potential for investigation. As of this writing, this compound is a novel chemical entity with limited to no published experimental data, making this guide a foundational document for researchers entering its study.

Part 1: Nomenclature and Compound Identification

Accurate identification is the cornerstone of chemical research. The common name "1-(4-fluorobenzyl)-2-methylpropylamine" is structurally ambiguous. A systematic approach using IUPAC rules leads to a precise and universally understood name.

IUPAC Name Elucidation: The structure consists of a 4-fluorophenyl group attached to a five-carbon chain containing an amine.

-

Principal Functional Group: The amine (-NH2) is the highest priority group.

-

Parent Chain: The longest continuous carbon chain containing the amine is a four-carbon chain (butane).

-

Numbering: The chain is numbered to give the amine the lowest possible locant, making it a butan-2-amine .

-

Substituents: This numbering scheme places a methyl group (-CH3) at position 3 and a 4-fluorophenyl group at position 1.

-

Final Name: Assembling the components yields the unambiguous IUPAC name: 1-(4-fluorophenyl)-3-methylbutan-2-amine .

This compound is structurally analogous to 4-fluoroamphetamine (4-FA), with the key difference being the substitution of a larger isopropyl group for the α-methyl group of 4-FA.

Chemical Structure Diagram

Caption: IUPAC numbering and structure of 1-(4-fluorophenyl)-3-methylbutan-2-amine.

Compound Identifiers

As a novel compound, dedicated registry numbers are not available. This table includes identifiers for the target molecule and its direct synthetic precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one, for research continuity.

| Identifier | Value | Source (for Precursor) |

| IUPAC Name | 1-(4-fluorophenyl)-3-methylbutan-2-amine | - |

| Molecular Formula | C₁₁H₁₆FN | - |

| Common Synonym | 4-Fluoro-α-isopropylphenethylamine | - |

| Precursor Name | 1-(4-fluorophenyl)-3-methylbutan-2-one | [1] |

| Precursor Formula | C₁₁H₁₃FO | [1] |

| Precursor InChIKey | JPHJGAJIOXBGCU-UHFFFAOYSA-N | [1] |

Part 2: Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides essential insights into a molecule's behavior, guiding experimental design in areas like formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and analytical method development.[2] The properties below are predicted based on the elucidated structure and compared with the known values for 4-Fluoroamphetamine (4-FA) to highlight the influence of the additional alkylation.

| Property | Predicted Value (Target Molecule) | Known Value (4-FA) | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₆FN | C₉H₁₂FN | Defines the elemental composition and exact mass. |

| Molar Mass | 181.25 g/mol | 153.20 g/mol [3] | Crucial for stoichiometry in synthesis and concentration calculations. |

| XLogP3 (Lipophilicity) | ~2.9 - 3.2 | 1.9 | Predicts membrane permeability and potential for CNS penetration. The higher value suggests increased lipophilicity compared to 4-FA. |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 1 (from N) | 1 (from N) | Influences solubility and receptor binding interactions. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | Relates to transport properties and blood-brain barrier penetration. |

| pKa (Basic) | ~10.2 - 10.6 | ~10.0 | Predicts the ionization state at physiological pH (7.4), affecting solubility, receptor interaction, and membrane passage. |

Predicted values are derived from standard computational algorithms (e.g., ChemDraw, PubChem calculators). 4-FA data is from PubChem CID 9986.[3]

Part 3: Proposed Synthesis Protocol

For researchers aiming to study this compound, a reliable synthetic route is paramount. The most direct and industrially scalable approach is the reductive amination of the corresponding ketone precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one.[1] This method is a robust and well-documented pathway for producing primary amines.[4]

Workflow: Reductive Amination

Caption: Flowchart for the proposed synthesis via reductive amination.

Step-by-Step Methodology

Objective: To synthesize 1-(4-fluorophenyl)-3-methylbutan-2-amine from its ketone precursor.

Materials:

-

1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stirrer, add 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq) and ammonium chloride (5.0 eq).

-

Add anhydrous methanol to dissolve/suspend the reagents (concentration ~0.5 M).

-

Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

-

Causality: Ammonium chloride serves as the ammonia source in equilibrium. The slightly acidic nature of NH₄⁺ can catalyze imine formation while minimizing side reactions.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise over 30 minutes. Vigorous gas evolution (H₂) may occur.

-

Causality: NaBH₄ is a mild and selective reducing agent suitable for reducing the C=N bond of the imine to the C-N bond of the amine without affecting the aromatic ring. Portion-wise addition at low temperature controls the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding 1M HCl at 0°C until the pH is ~2 to neutralize excess reducing agent and hydrolyze borate salts.

-

Concentrate the mixture in vacuo to remove most of the methanol.

-

Add water and wash the aqueous layer with dichloromethane to remove any unreacted ketone or non-basic impurities.

-

Make the aqueous layer basic (pH > 12) by the slow addition of 2M NaOH. This deprotonates the amine salt to its freebase form.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amine as an oil.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Alternatively, for higher purity and easier handling, the amine can be converted to its hydrochloride salt. Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried.

-

Part 4: Research Context and Structural Analogs

While 1-(4-fluorophenyl)-3-methylbutan-2-amine is not documented in scientific literature, its structure places it firmly within the phenethylamine class, a group renowned for its diverse neuropharmacological activity. Its closest and most informative analog is 4-Fluoroamphetamine (4-FA).[3]

Structure-Activity Relationship (SAR) Insights: 4-FA is a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin, producing stimulant and entactogenic effects.[3] The primary structural difference in our target molecule is the replacement of 4-FA's α-methyl group with an α-isopropyl group.

-

Lipophilicity and Pharmacokinetics: The addition of two carbon atoms significantly increases the molecule's lipophilicity (LogP). This could potentially enhance its ability to cross the blood-brain barrier but may also alter its metabolic profile, potentially leading to faster clearance or different metabolic pathways compared to 4-FA.

-

Receptor Binding and Potency: Steric hindrance at the alpha position is a critical factor in the interaction of phenethylamines with monoamine transporters (DAT, NET, SERT) and receptors. The bulky isopropyl group, compared to a methyl group, may:

-

Decrease Potency: It could sterically hinder the molecule from fitting optimally into the binding sites of monoamine transporters, potentially reducing its efficacy as a releasing agent or reuptake inhibitor.

-

Alter Selectivity: The change in bulk and lipophilicity might alter the selectivity profile. For instance, it could decrease activity at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters, potentially resulting in a more purely stimulating effect profile with reduced entactogenic qualities.

-

Expertise-Based Hypothesis: Based on established SAR principles in phenethylamines, it is plausible to hypothesize that 1-(4-fluorophenyl)-3-methylbutan-2-amine would retain psychoactive properties but likely exhibit a different potency and qualitative profile than 4-FA. It may act as a weaker monoamine releaser or a more selective reuptake inhibitor. Its potential for reduced serotonergic activity could, hypothetically, lower the risk of serotonin-related neurotoxicity observed with some halogenated amphetamines, a characteristic already noted as being low for 4-FA itself.[3] These remain speculative points that require empirical validation.

Conclusion

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a novel research chemical correctly identified through systematic IUPAC nomenclature. While devoid of current experimental characterization, its structural relationship to 4-fluoroamphetamine provides a strong rationale for its investigation. This guide has established its precise identity, presented its predicted physicochemical properties, detailed a robust synthetic protocol via reductive amination, and framed its potential research context. For scientists in drug discovery and neuroscience, this molecule represents an unexplored area, offering an opportunity to investigate the nuanced effects of alpha-alkyl substitution on the pharmacology of phenethylamines.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18695745. PubChem. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-(4-Fluorophenyl)-3-methylbutan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165361764, 4-Fluoro-alpha-pihp. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123514019. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-fluorophenyl)-3-methylbutan-2-one. Retrieved from [Link]

-

Poce, G., & Gising, J. (2015). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(11), 15835-15842. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62504335, 2-[(2-Fluorophenyl)methyl]-3-methylbutan-1-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132989293, 4-Fluoro-N-isopropylpentedrone. PubChem. Retrieved from [Link]

-

Drugfuture. (n.d.). 4-FEA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12415806, 1-(4-Chlorophenyl)-3-methylbutan-2-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13396323, 4-Amino-3-methylbutan-2-ol. PubChem. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHYLBUTAN-2-AMINE | CAS 594-39-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14224323, N-methyl-3-phenylbutan-2-amine. PubChem. Retrieved from [Link]

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(28), 6245-6254. Retrieved from [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8175-8178. Retrieved from [Link]

-

Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

-

Ramachandran, P. V., & Gagare, P. D. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-345. Retrieved from [Link]

-

Shing, W. L., Chander, P. D., & Chai, M. (2019). The Physicochemical Properties of Extraction Solvent and PAHs. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110419, 1-(4-Chlorophenyl)-3-methylbutan-1-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24261448, 4-(4-chlorophenyl)-N-methylbutan-2-amine. PubChem. Retrieved from [Link]

Sources

Introduction: Navigating the Metabolic Labyrinth in CNS Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability of Alpha-Branched Fluorinated Phenethylamines

The phenethylamine scaffold is a cornerstone in the development of centrally acting therapeutics. Its inherent ability to interact with key monoamine systems has made it a privileged structure for targeting a spectrum of neurological and psychiatric disorders. However, the parent phenethylamine molecule is notoriously short-lived in vivo, subject to rapid metabolism that curtails its therapeutic potential.[1][2] Consequently, medicinal chemists have long employed two key strategies to enhance the pharmacological profile of these compounds: alpha-branching and fluorination.

Alpha-branching, most famously exemplified by the addition of a methyl group to create amphetamine, provides steric shielding that significantly reduces metabolism by monoamine oxidases (MAO).[2][3] Fluorination, a more modern and versatile tool, is used to block specific sites of oxidative metabolism, modulate physicochemical properties like pKa and lipophilicity, and ultimately enhance drug-like characteristics.[4][5][6]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond theoretical concepts to provide a practical framework for understanding and experimentally assessing the metabolic stability of phenethylamine derivatives that incorporate both alpha-branching and fluorination. We will explore the underlying biochemical mechanisms, present detailed protocols for key in vitro assays, and discuss the analytical approaches required for robust data interpretation.

Part 1: The Molecular Basis of Metabolic Stability

A compound's metabolic fate is dictated by its susceptibility to a host of enzymatic processes. For phenethylamines, two enzyme superfamilies are of primary importance: Monoamine Oxidases and Cytochrome P450s.

Key Metabolic Pathways for Phenethylamines

The primary routes of metabolism for simple phenethylamines are oxidative deamination by Monoamine Oxidase (MAO) and, to a lesser extent, various oxidations by Cytochrome P450 (CYP) enzymes .[1][7] MAO, particularly the MAO-B isoform, rapidly converts phenethylamine to phenylacetaldehyde, which is then oxidized to phenylacetic acid.[1][8][9] This process is so efficient that it severely limits the systemic exposure and brain penetration of orally administered phenethylamine.[1][2] CYP enzymes, a large family of heme-containing monooxygenases primarily located in the liver, are responsible for the oxidative metabolism of a vast number of drugs.[7] For phenethylamines, their main roles involve hydroxylation of the aromatic ring and the alkyl side-chain.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased stress response and beta-phenylethylamine in MAOB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

legal status of 1-(4-Fluorophenyl)-3-methylbutan-2-amine in research

Technical Whitepaper: Legal & Research Status of 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Executive Summary

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a fluorinated phenethylamine derivative characterized by a bulky alpha-isopropyl group. In the context of drug development and neuropharmacology, it serves as a critical probe for investigating steric constraints within the orthosteric binding sites of monoamine transporters (DAT, NET, SERT).

This guide addresses the ambiguity surrounding its legal status. While not explicitly listed in the UN Single Convention or the US Controlled Substances Act (CSA) as of early 2026, its structural homology to Schedule II amphetamines places it in a precarious legal zone under the Federal Analogue Act (US) and the Psychoactive Substances Act (UK). This document provides a self-validating framework for researchers to acquire, handle, and analyze this compound while maintaining strict regulatory immunity.

Part 1: Chemical Identity & Structural Analysis

To establish a defensible research protocol, one must first rigorously define the substance to distinguish it from regulated isomers (e.g., 4-Fluoroamphetamine).

Nomenclature & Classification:

-

IUPAC Name: 1-(4-Fluorophenyl)-3-methylbutan-2-amine

-

Common Research Code: 4-Fluoro-α-isopropylphenethylamine (4-F-α-iPr-PEA)

-

Chemical Formula: C₁₁H₁₆FN

-

Molecular Weight: 181.25 g/mol

-

Structural Class: Ring-substituted Phenethylamine / Amphetamine Homologue

Structural Diagram (Graphviz):

Mechanistic Relevance: Unlike Amphetamine (α-methyl), the α-isopropyl group in this molecule introduces significant steric hindrance. In research, this allows scientists to probe the "size limit" of the hydrophobic pocket in the Dopamine Transporter (DAT). If the molecule retains binding affinity despite the bulk, it suggests plasticity in the transporter's conformation.

Part 2: Legal Status & Regulatory Landscape

The legal status of this compound is defined not by its name, but by its structural and pharmacological relationship to controlled substances.

United States: The Federal Analogue Act

The compound is NOT explicitly listed in the CSA. However, it is subject to the Federal Analogue Act (21 U.S.C. § 813) if treated as a consumable.

-

Clause I (Structural Similarity): High.[1] The backbone is substantially similar to Amphetamine (Schedule II).

-

Clause II (Pharmacological Effect): High. As a phenethylamine, it is presumed to have stimulant properties.[2]

-

The "Research Exemption": The Analogue Act applies only to substances "intended for human consumption." Pure chemical research (in vitro, analytical standards) is legally distinct from "grey market" distribution.

United Kingdom: Psychoactive Substances Act (PSA) 2016

The UK law is a blanket ban.

-

Status: Illegal to import, produce, or supply.

-

Research Exemption: Requires a Home Office license if the research involves animal testing or human trials. In vitro use requires strict chain-of-custody proof that the substance will not enter the consumer market.

International (UN & China)

-

UN: Not scheduled under the 1971 Convention on Psychotropic Substances.

-

China: Often the source of precursor bans. While 4-FA is controlled, the α-isopropyl variant is less common and may not yet be explicitly listed, but "generic" family bans often apply to phenethylamines.

Compliance Decision Matrix:

Part 3: Analytical Verification Protocols

To ensure scientific integrity and legal defense, you must prove the identity of your material. This protocol distinguishes the target from regulated isomers like 4-Fluoro-N,α-dimethylphenethylamine (4-FMA) or 4-Fluoroamphetamine (4-FA).

Protocol A: NMR Identification

The Isopropyl group provides a unique spectral fingerprint that distinguishes this molecule from ethyl/methyl analogues.

| Feature | 1H NMR Signal (Expected in CDCl3) | Causality / Explanation |

| Aromatic Ring | Multiplet δ 6.9 – 7.2 ppm | Characteristic of para-substituted fluorobenzene (coupling with F). |

| Alpha-Proton | Multiplet δ ~3.0 ppm | Deshielded by amine; splitting complex due to adjacent isopropyl. |

| Isopropyl Methyls | Doublet (or dd) δ ~0.9 ppm | CRITICAL IDENTIFIER. Integrates to 6H. Distinguishes from 4-FA (doublet, 3H) or 4-FMA (singlet N-Me). |

| Amine (NH2) | Broad Singlet δ ~1.2 ppm | Exchangeable with D2O. Confirms primary amine. |

Protocol B: GC-MS Fragmentation

-

Method: EI (70 eV).

-

Target Ion: Look for the McLafferty Rearrangement or alpha-cleavage products.

-

Alpha-Cleavage: Breaks between C1 and C2.

-

Fragment A: Benzyl cation (Fluorobenzyl) -> m/z 109.

-

Fragment B: Imine fragment (from amine + isopropyl) -> [CH(NH2)-CH(CH3)2]+ -> m/z 72.

-

Note: 4-FA gives a base peak of m/z 44 (CH(NH2)CH3). The shift to m/z 72 confirms the isopropyl chain.

-

Part 4: Handling & Documentation Workflow

For labs handling "grey area" research chemicals, documentation is the primary defense against regulatory scrutiny.

Mandatory Documentation Checklist:

-

End-User Declaration (EUD): Signed statement verifying "Research Use Only - Not for Human Consumption."

-

Inventory Log: Exact mass tracking (mg level). Discrepancies can be interpreted as diversion.

-

Destruction Protocol: Chemical neutralization (e.g., incineration) of unused samples with witness signature.

Standard Operating Procedure (SOP) Diagram:

References

-

United States Code. (2024). 21 U.S.C. § 813 - Treatment of Controlled Substance Analogues. Office of the Law Revision Counsel. [Link]

-

UK Legislation. (2016). Psychoactive Substances Act 2016. legislation.gov.uk. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Fluoroamphetamine (Structural Analogue Reference). PubChem.[3][4] [Link]

-

Drug Enforcement Administration. (2023). Lists of Scheduling Actions - Controlled Substances. DEA Diversion Control Division. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic phenethylamines. Neuropharmacology.[5] (Contextual reference for phenethylamine SAR). [Link]

Sources

- 1. EP4565258A2 - Compositions for the treatment of disease - Google Patents [patents.google.com]

- 2. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Substance 864591: MLS000042002 | HealthData.gov [healthdata.gov]

- 4. Formic acid--3-methylbutan-1-amine (1/1) | C6H15NO2 | CID 71428889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ARCHIVED - Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]

structure-activity relationship (SAR) of 4-fluorinated amphetamine homologues

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Fluorinated Amphetamine Homologues

Abstract

The strategic introduction of a fluorine atom onto the amphetamine scaffold profoundly modifies its pharmacological profile. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-fluorinated amphetamine and its homologues. We delve into the nuanced interactions with monoamine transporters, the resulting neurochemical signatures, and the critical role of fluorine's position and other structural modifications in defining the balance between classical stimulant and entactogenic effects. This document serves as a foundational resource for researchers, chemists, and pharmacologists in the field of psychoactive substance research and central nervous system (CNS) drug development, detailing the causality behind experimental designs and presenting validated protocols for SAR elucidation.

Introduction

The amphetamine scaffold, a simple phenethylamine core with an alpha-methyl group, is the foundation for a vast class of CNS stimulants. Its primary mechanism involves modulating the activity of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The introduction of substituents onto the phenyl ring is a classic medicinal chemistry strategy to alter potency, selectivity, and metabolic fate.

The substitution of a fluorine atom is particularly significant. As the most electronegative element, fluorine's presence dramatically alters the electronic properties of the aromatic ring. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and stable, often conferring resistance to metabolic degradation by cytochrome P450 enzymes.[1] This guide focuses specifically on 4-fluoroamphetamine (4-FA), its positional isomers, and related homologues to build a detailed SAR model. 4-FA has emerged as a prototypical compound, exhibiting a unique pharmacological profile that blends the effects of traditional stimulants like amphetamine with entactogens like MDMA.[1][2]

Section 1: The Pharmacological Profile of 4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine serves as the cornerstone for understanding this chemical class. Its distinct effects stem from a complex interaction with all three major monoamine systems.

Mechanism of Action: A Triple Monoamine Modulator

4-FA is a potent substrate-type releasing agent and reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters.[1][3] Unlike amphetamine, which is predominantly dopaminergic and noradrenergic, 4-FA possesses significant serotonergic activity.[4][5] However, its effects on the dopaminergic system are generally stronger than those on the serotonergic system.[4][5] Animal studies have shown that 4-FA administration in rats can increase dopamine levels by as much as 300% while increasing serotonin levels by a more modest 30%.[4][5] This dual action is responsible for its hybrid psychopharmacological profile.

Receptor Binding and Functional Activity

The primary targets of 4-FA are the presynaptic monoamine transporters. In vitro assays have quantified its potency for both inducing neurotransmitter release (a substrate-like action) and inhibiting reuptake. It also displays weak affinity for postsynaptic serotonin receptors, such as 5-HT2A and 5-HT2C, and acts as a weak inhibitor of monoamine oxidase A (MAO-A).[1]

Quantitative Pharmacodynamics

The potency of 4-FA at each transporter has been determined through rigorous in vitro experiments. These values are crucial for understanding its neurochemical signature.

| Transporter | Action | Release (EC50) | Reuptake Inhibition (IC50) |

| Dopamine (DAT) | Releaser / Inhibitor | 200 nM | 770 nM |

| Norepinephrine (NET) | Releaser / Inhibitor | 37 nM | 420 nM |

| Serotonin (SERT) | Releaser / Inhibitor | 730 nM | 6,800 nM |

| Data sourced from Wikipedia, citing primary literature.[1] |

In Vivo Effects & Subjective Profile

The combined dopaminergic and serotonergic action of 4-FA produces a unique set of subjective effects. Users report euphoria, increased energy, mood elevation, and talkativeness, which are characteristic of stimulants.[1] Concurrently, they also report feelings of warmth and empathy, effects more commonly associated with entactogens like MDMA.[1] The experience is often described as being intermediate between that of amphetamine and MDMA, beginning with more empathogenic effects that transition into a more classical stimulation over several hours.[1][2]

Section 2: Core Structure-Activity Relationships of Fluorinated Amphetamine Isomers

The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity, illustrating a fundamental SAR principle.[6]

The Critical Role of Fluorine Position: 2-FA vs. 4-FA

A comparison between the positional isomers 2-fluoroamphetamine and 4-fluoroamphetamine reveals a stark divergence in their mechanism and expected effects.

-

2-Fluoroamphetamine (2-FA): When the fluorine atom is at the ortho (2-) position, the resulting compound acts as a selective and potent norepinephrine-dopamine releasing agent with weak serotonergic activity.[7] This profile is predictive of a classical stimulant, with effects focused on energy, alertness, and concentration, much like dextroamphetamine.[7]

-

4-Fluoroamphetamine (4-FA): Placing the fluorine at the para (4-) position introduces the significant serotonergic component alongside the potent catecholaminergic activity.[7] This "triple" monoamine activity underpins its mixed stimulant-entactogen profile.

This positional isomerism provides a clear example of how a subtle molecular modification can dramatically alter biological action, a key insight for rational drug design.

Caption: Logical relationship between fluorine position and pharmacological profile.

Impact on Neurotoxicity

A crucial SAR observation within the para-halogenated amphetamine series (4-fluoro, 4-chloro, 4-bromo) is the unique safety profile of the fluoro-compound. While 4-chloroamphetamine (4-CA) and 4-bromoamphetamine (4-BA) are known to be potent serotonin releasers, they are also neurotoxic, causing long-lasting depletion of brain serotonin.[1] 4-FA, despite being a serotonin releaser, does not cause this long-term depletion.[1] This is attributed to the high strength of the C-F bond, which resists metabolic processes that, in the case of other halogens, are thought to produce toxic metabolites.[1] This makes fluorine substitution a key strategy for mitigating the neurotoxicity often seen with other para-substituted amphetamines.

Section 3: Experimental Methodologies for SAR Elucidation

The determination of these structure-activity relationships relies on a suite of validated chemical and pharmacological assays.

Synthesis of 4-Fluorinated Amphetamines

A common and effective method for synthesizing 4-fluoroamphetamine involves the reduction of a nitropropene precursor. This protocol outlines a representative procedure.

Experimental Protocol: Reductive Amination Pathway

-

Step 1: Precursor Synthesis (Henry Reaction): React 4-fluorobenzaldehyde with nitroethane in the presence of a base (e.g., ammonium acetate) to form 1-(4-fluorophenyl)-2-nitropropene. The reaction is typically refluxed in a solvent like glacial acetic acid.

-

Step 2: Purification: The crude nitropropene product is isolated, washed, and purified, often by recrystallization, to yield the key intermediate.

-

Step 3: Reduction: The purified 1-(4-fluorophenyl)-2-nitropropene is dissolved in a suitable solvent like tetrahydrofuran (THF). A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4), is added portion-wise under an inert atmosphere.[8] This step reduces the nitro group to an amine and the alkene double bond.

-

Step 4: Workup and Quenching: After the reaction is complete, the excess hydride is carefully quenched by the sequential addition of water and a sodium hydroxide solution.[8]

-

Step 5: Extraction: The resulting slurry is filtered, and the organic filtrate is extracted with an acidic solution (e.g., HCl) to protonate the amine, moving it to the aqueous layer.

-

Step 6: Basification and Final Extraction: The aqueous layer is then made basic with a strong base (e.g., NaOH or ammonia), which deprotonates the amine back to the freebase. The freebase is then extracted into a nonpolar organic solvent (e.g., diethyl ether).

-

Step 7: Final Purification: The solvent is evaporated, and the resulting crude oil is purified by vacuum distillation to yield pure 4-fluoroamphetamine.[8]

Caption: Generalized workflow for the synthesis of 4-fluoroamphetamine.

In Vitro Transporter Affinity & Function Assays

To quantify how these compounds interact with their targets, two primary in vitro assays are employed.

Protocol: Radioligand Binding Assay (for Affinity, Ki)

-

Tissue Preparation: Synaptosomes (resealed nerve terminals rich in transporters) are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) of rodents.

-

Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the synaptosomal preparation.

-

Competition: Increasing concentrations of the test compound (e.g., 4-FA) are added to compete with the radioligand for binding to the transporter.

-

Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid vacuum filtration.

-

Quantification: The radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a competition binding curve to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Synaptosome Uptake/Release Assay (for Function, IC50/EC50)

-

Tissue Preparation: Synaptosomes are prepared as described above.

-

For Uptake Inhibition (IC50): Synaptosomes are incubated with a fixed concentration of the test compound. A radiolabeled neurotransmitter (e.g., [³H]dopamine) is then added, and its uptake into the synaptosomes is measured over time. The concentration of the test compound that inhibits 50% of the uptake is the IC50.

-

For Release (EC50): Synaptosomes are first pre-loaded with a radiolabeled neurotransmitter. They are then exposed to various concentrations of the test compound, which acts as a substrate to induce reverse transport (release) of the radiolabeled neurotransmitter into the medium. The concentration of the test compound that produces 50% of the maximal release effect is the EC50.

Caption: Workflow for in vitro characterization of transporter interactions.

Section 4: Discussion and Future Directions

The structure-activity relationship of 4-fluorinated amphetamines is a compelling case study in psychoactive drug design. The key takeaway is the ability of the 4-fluoro substituent to confer significant serotonergic activity without introducing the neurotoxicity seen in other para-halogenated analogues. This creates a unique pharmacological space between classical stimulants and MDMA-like entactogens.

Future research should focus on a more systematic exploration of homologues. For instance, examining the effects of N-methylation (to form 4-fluoromethamphetamine) or N-ethylation can further probe the SAR at the amine terminus. Additionally, exploring the impact of alpha-chain modifications or the introduction of a second substituent on the phenyl ring could lead to compounds with even more finely-tuned pharmacological profiles. These investigations, guided by the foundational principles outlined here, will continue to advance our understanding of how subtle structural changes govern profound effects on CNS function.

Conclusion

The SAR of 4-fluorinated amphetamine homologues is defined by the critical influence of the fluorine atom's position and metabolic stability. The 4-fluoro substitution uniquely imparts a mixed dopaminergic-serotonergic profile, creating a compound with both stimulant and entactogenic properties. This contrasts sharply with other positional isomers, such as 2-fluoroamphetamine, which remain classical catecholaminergic stimulants. Crucially, the stability of the C-F bond mitigates the neurotoxic potential observed with other para-halogenated amphetamines. The principles and methodologies detailed in this guide provide a robust framework for the continued investigation and rational design of novel CNS-active agents.

References

-

4-Fluoroamphetamine - Wikipedia. [Link]

-

4-Fluoroamphetamine - Expert Committee on Drug Dependence Information Repository. [Link]

-

Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - Frontiers. [Link]

-

A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - Taylor & Francis Online. [Link]

-

Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC. [Link]

-

Synthesis of 4-Fluoroamphetamine - Erowid. [Link]

-

4-Fluoroamphetamine - bionity.com. [Link]

-

In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC. [Link]

Sources

- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-Fluoroamphetamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]

- 5. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

Methodological & Application

Application Note: Stereoselective Synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine from L-Valine

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(4-fluorophenyl)-3-methylbutan-2-amine , a fluorinated phenylalanine analog containing a bulky isopropyl side chain. Starting from the chiral pool material L-Valine , the synthesis preserves the

Retrosynthetic Analysis & Strategy

The target molecule is structurally a "homo-valine" or a 4-fluoro-phenylalanine analog with an isopropyl side chain. Direct alkylation of valine enolates is prone to racemization. Therefore, we employ a C-C bond formation strategy via the amino-aldehyde.

Strategic Logic:

-

Chirality Source: L-Valine provides the chiral center.

-

Carbon Extension: The carboxylic acid is converted to an aldehyde, which then undergoes nucleophilic attack by an aryl Grignard reagent.

-

Deoxygenation: The resulting secondary alcohol is removed to yield the methylene linker. We utilize Ionic Hydrogenation (Et

SiH/TFA) , which simultaneously effects deoxygenation and Boc-deprotection, avoiding the risk of C-F bond cleavage often seen with heterogeneous catalytic hydrogenation (Pd/C).

Reaction Pathway Diagram

Figure 1: Synthetic workflow from L-Valine to the target fluorinated amine.

Detailed Experimental Protocols

Stage 1: Protection and Activation (Weinreb Amide Synthesis)

Objective: Convert L-Valine to the stable

Reagents:

-

N-Boc-L-Valine (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N-Methylmorpholine (NMM) (3.0 equiv)

-

DCM (Solvent)

Protocol:

-

Dissolve N-Boc-L-Valine in DCM (0.2 M concentration) at 0°C.

-

Add NMM, HOBt, and EDC·HCl sequentially. Stir for 15 minutes.

-

Add N,O-Dimethylhydroxylamine HCl.

-

Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl (cold), Sat. NaHCO

, and Brine.[1] Dry over MgSO -

Validation:

H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.2 ppm) singlets.

Stage 2: Reduction to N-Boc-L-Valinal (Garner's Aldehyde Analog)

Critical Control Point: Amino aldehydes are optically labile. This step must be performed at low temperature, and the product used immediately.

Reagents:

-

Weinreb Amide (from Stage 1)

-

LiAlH

(1.2 equiv, 1.0 M in THF) or DIBAL-H (1.5 equiv) -

Anhydrous THF

Protocol:

-

Dissolve Weinreb amide in anhydrous THF under Argon; cool to -78°C .

-

Add LiAlH

solution dropwise over 20 minutes. Maintain internal temp < -70°C. -

Stir at -78°C for 45 minutes. Monitor by TLC (disappearance of amide).

-

Quench: While still at -78°C, add a solution of KHSO

(sat. aq) dropwise. This avoids the harsh aluminum emulsion associated with Fieser workups and maintains pH < 7 to prevent racemization. -

Extract with Et

O, wash with 1N HCl, dry (Na -

Status: Use the crude aldehyde immediately for Stage 3.

Stage 3: Grignard Addition (C-C Bond Formation)

Objective: Install the 4-fluorophenyl ring.

Reagents:

-

N-Boc-L-Valinal (Freshly prepared)

-

4-Fluorophenylmagnesium bromide (2.0 equiv, 1.0 M in THF)

-

Anhydrous THF

Protocol:

-

Dissolve N-Boc-L-Valinal in anhydrous THF (0.1 M); cool to -78°C .

-

Add 4-Fluorophenylmagnesium bromide dropwise.

-

Mechanistic Note: Addition follows the Felkin-Anh model, typically yielding the anti-amino alcohol as the major diastereomer. However, since the hydroxyl stereocenter is destroyed in Stage 4, diastereoselectivity is secondary to yield and enantiopurity at the valine

-center.

-

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Add Sat. NH

Cl solution carefully. -

Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc) to isolate the secondary alcohol intermediate.

Stage 4: Ionic Hydrogenation (Deoxygenation & Deprotection)

Objective: Remove the benzylic hydroxyl group and the Boc protecting group in a single operation.

Why this method? Catalytic hydrogenation (Pd/C, H

Reagents:

-

Amino Alcohol Intermediate

-

Triethylsilane (Et

SiH) (3.0 equiv) -

Trifluoroacetic Acid (TFA) (Solvent/Reagent, excess)

-

DCM (Co-solvent, optional)

Protocol:

-

Dissolve the amino alcohol in DCM (1 part).

-

Add Et

SiH (3.0 equiv). -

Add TFA (10 parts) dropwise at 0°C.

-

Stir at RT for 4–12 hours.

-

Workup: Concentrate to remove excess TFA and silanes.

-

Purification: The residue is the trifluoroacetate salt of the target. To obtain the free base, basify with 1N NaOH and extract into DCM. Convert to HCl salt for storage if required.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Identity | Matches Reference Standard | |

| Mass Spectrometry | [M+H] | LC-MS (ESI+) |

| Purity | > 98.0% | HPLC (C18, ACN/H |

| Enantiomeric Excess | > 95% ee | Chiral HPLC (Daicel Chiralpak AD-H) |

| Fluorine Integrity | Single peak at ~ -116 ppm |

Key NMR Signals (Free Base in CDCl ):

- 6.9-7.2 (m, 4H): 4-Fluorophenyl aromatic protons.

-

2.8-3.0 (m, 1H): Methine proton (

- 2.5-2.7 (m, 2H): Benzylic methylene protons.

- 0.9 (d, 6H): Isopropyl methyl groups.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization | Aldehyde handling or basic workup | Keep aldehyde at -78°C; use acidic quench (KHSO |

| Defluorination | Used Pd/C instead of Silane | Switch to Ionic Hydrogenation (Et |

| Low Yield (Stage 3) | Enolization of aldehyde | Ensure Grignard is added slowly at -78°C; ensure aldehyde is dry. |

| Incomplete Deoxygenation | Stable carbocation not formed | Increase TFA concentration; ensure anhydrous conditions. |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active alpha-(t-Butoxycarbonylamino)-aldehydes from Amino Acids." Synthesis, 1983 , 676–678. Link

-

Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974 , 9, 633–651. (Foundational text on Et3SiH/TFA reduction). Link

- Mellor, J. M. "Ionic Hydrogenation of Benzylic Alcohols." Organic Process Research & Development. (General reference for process safety in ionic reductions).

Sources

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. xray.uky.edu [xray.uky.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Untitled Document [ch.ic.ac.uk]

- 9. par.nsf.gov [par.nsf.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

Application Note: Reductive Amination Protocols for 1-(4-fluorophenyl)-3-methylbutan-2-one

Executive Summary

This Application Note details the synthetic protocols for the reductive amination of 1-(4-fluorophenyl)-3-methylbutan-2-one (Compound 1 ).

The Challenge: Compound 1 presents a specific synthetic challenge due to the steric bulk of the isopropyl group at the

The Solution: Standard protocols using Sodium Cyanoborohydride (

-

Method A (Titanium-Mediated): The "Gold Standard" for hindered ketones, utilizing Titanium(IV) isopropoxide to activate the carbonyl and scavenge water.

-

Method B (STAB-Direct): A mild, one-pot protocol using Sodium Triacetoxyborohydride (

) for less sterically demanding amine partners.

Chemical Context & Substrate Analysis[1][2][3][4]

Substrate Profile[2][4][5][6][7]

-

Compound Name: 1-(4-fluorophenyl)-3-methylbutan-2-one[1]

-

Molecular Weight: 180.22 g/mol

-

Key Structural Features:

- -Isopropyl Group: Provides significant steric hindrance, blocking the nucleophilic attack trajectory (Bürgi-Dunitz angle).

-

4-Fluorobenzyl Group: Electron-withdrawing fluorine atom (Hammett

) slightly deactivates the aromatic ring but has minimal through-space electronic impact on the carbonyl. -

Solubility: Highly lipophilic; requires non-polar or polar-aprotic solvents (DCM, THF, Toluene).

Reaction Mechanism & Steric Considerations

The rate-determining step for this specific substrate is the formation of the iminium intermediate , not the reduction step. The isopropyl group creates a "steric wall" that destabilizes the tetrahedral intermediate formed during amine attack.

Figure 1: Mechanistic Pathway & Titanium Activation

Caption: Titanium(IV) acts as a Lewis acid to activate the carbonyl oxygen and simultaneously traps the water byproduct, driving the equilibrium toward the imine despite steric hindrance.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best For: Weakly nucleophilic amines, sterically hindered amines, or when conversion is stubborn.

Mechanism:

Reagents

-

Ketone (Compound 1 ): 1.0 equiv[2]

-

Amine (Primary or Secondary): 1.2 – 1.5 equiv

-

Titanium(IV) isopropoxide (

): 1.25 equiv -

Sodium Borohydride (

): 1.5 equiv -

Solvent: THF (anhydrous) or Neat

-

Workup: 1M NaOH or

Step-by-Step Protocol

-

Complexation: In a flame-dried flask under

, charge Compound 1 (1.0 equiv) and the Amine (1.2 equiv). -

Activation: Add

(1.25 equiv) dropwise.-

Note: If the reaction mixture is liquid, run neat (solvent-free) for maximum rate. If solid, add minimal anhydrous THF (1-2 mL/mmol).

-

-

Imine Formation: Stir at ambient temperature for 6–12 hours.

-

QC Check: Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹) or TLC. The solution often turns slightly yellow/orange.

-

-

Reduction: Dilute the mixture with absolute Ethanol (2 mL/mmol). Caution: Exothermic.

-

Hydride Addition: Cool to 0°C. Add

(1.5 equiv) portion-wise.-

Safety: Gas evolution (

) will occur.

-

-

Completion: Stir at Room Temperature (RT) for 2 hours.

-

Workup (Critical): Quench by adding 1M NaOH or

solution to hydrolyze titanium salts. A white precipitate ( -